6-(Trifluoromethylthio)pyridin-2(1h)-one
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Overview
Description
6-(Trifluoromethylthio)pyridin-2(1h)-one is a heterocyclic compound characterized by the presence of a trifluoromethylthio group attached to a pyridin-2(1h)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio)pyridin-2(1h)-one typically involves the introduction of the trifluoromethylthio group into the pyridin-2(1h)-one ring. One common method is the reaction of pyridin-2(1h)-one with trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, solvent, and reaction time, are crucial for efficient production. Continuous flow chemistry and catalytic processes may also be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethylthio)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced sulfur functionalities.
Substitution: Derivatives with different substituents replacing the trifluoromethylthio group.
Scientific Research Applications
6-(Trifluoromethylthio)pyridin-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylthio)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridin-2(1h)-one
- 6-(Trifluoromethylsulfonyl)pyridin-2(1h)-one
- 6-(Trifluoromethylthio)quinolin-2(1h)-one
Comparison: 6-(Trifluoromethylthio)pyridin-2(1h)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4F3NOS |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-3-1-2-4(11)10-5/h1-3H,(H,10,11) |
InChI Key |
ZZLOMLLXLQKROP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)SC(F)(F)F |
Origin of Product |
United States |
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